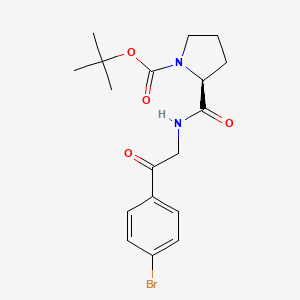

(S)-tert-butyl 2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-[[2-(4-bromophenyl)-2-oxoethyl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BrN2O4/c1-18(2,3)25-17(24)21-10-4-5-14(21)16(23)20-11-15(22)12-6-8-13(19)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,20,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVCUAVWIIYSEL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718007 | |

| Record name | N-[2-(4-Bromophenyl)-2-oxoethyl]-1-(tert-butoxycarbonyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007881-98-2 | |

| Record name | N-[2-(4-Bromophenyl)-2-oxoethyl]-1-(tert-butoxycarbonyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of the compound (S)-tert-butyl 2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions.

Mode of Action

This compound interacts with its targets, AChE and BChE, by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft.

Biochemical Pathways

The inhibition of AChE and BChE by this compound affects the cholinergic pathway. This pathway is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. The increased concentration of acetylcholine due to the inhibition of these enzymes can enhance the transmission of nerve signals in this pathway.

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties, which determine how much of the compound reaches the systemic circulation and its targets.

Result of Action

The molecular and cellular effects of the action of this compound involve an increase in acetylcholine levels due to the inhibition of AChE and BChE. This increase can enhance nerve signal transmission, potentially improving muscle movement and cognitive functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.

Biological Activity

(S)-tert-butyl 2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate, with the CAS number 1007881-98-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H23BrN2O4

- Molar Mass : 411.29 g/mol

- Storage Conditions : Recommended at 2-8°C .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and potential neuropharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group is hypothesized to enhance the compound's interaction with cellular targets, potentially leading to increased apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 (epidermoid carcinoma) | TBD | Induction of apoptosis |

| Similar Compounds | HepG2 (liver cancer) | <10 | Inhibition of cell proliferation |

Case Study : A study conducted by Sayed et al. (2019) demonstrated that derivatives of pyrrolidine compounds showed promising anticancer activity, particularly in inhibiting growth in HepG2 and A431 cell lines. The mechanism was primarily attributed to the disruption of cellular signaling pathways leading to apoptosis .

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. The structural features similar to known neuroprotective agents indicate potential interactions with neurotransmitter systems.

Table 2: Neuropharmacological Activity

| Study Reference | Model Used | Observed Effects |

|---|---|---|

| MDPI Review (2022) | Rodent models | Reduced seizure frequency and severity |

| Other Studies | In vitro neuronal cultures | Increased neuronal survival under stress conditions |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancerous cells.

- Neuroprotective Mechanisms : Potential modulation of neurotransmitter release and receptor activity may contribute to its protective effects on neurons.

Scientific Research Applications

Pharmaceutical Applications

a. Drug Development

This compound has been investigated for its role in drug design, particularly in the development of inhibitors targeting specific biological pathways. For instance, derivatives of this compound have been used to synthesize libraries of analogs aimed at inhibiting phospholipase D2 (PLD2), an enzyme implicated in various diseases including cancer and inflammation. The synthesis involved reductive amination reactions that yielded compounds with promising biological activity .

b. Anticancer Activity

Research indicates that similar compounds exhibit anticancer properties by targeting specific cellular pathways. The structural modifications of (S)-tert-butyl 2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate have been explored for enhancing potency against cancer cell lines .

Synthetic Chemistry Applications

a. Synthesis of Biaryl Derivatives

The compound serves as a crucial intermediate in the synthesis of biaryl derivatives through various coupling reactions. For example, it can be utilized in Suzuki-Miyaura cross-coupling reactions to form complex biphenyl structures which are valuable in medicinal chemistry .

b. Scaffold for Drug Design

The pyrrolidine structure provides a versatile scaffold for the design of new pharmacophores. Its ability to undergo various chemical transformations makes it an attractive candidate for generating diverse chemical libraries aimed at drug discovery .

Analytical Chemistry Applications

a. Chemical Characterization

The compound has been characterized using various analytical techniques, including NMR and mass spectrometry, to confirm its structure and purity. Such characterization is essential for ensuring the reliability of compounds used in biological assays .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

Key Observations :

- The target compound distinguishes itself with a 4-bromoacetophenone group, enabling Suzuki or Ullmann couplings, whereas analogs like the vinylbenzyloxy derivative () offer olefin-based reactivity.

- The methoxypropyl carbamoyl analog () lacks aromaticity, favoring solubility and metabolic stability.

Target Compound:

Boc protection of pyrrolidine.

Carbamoylation via coupling 2-(4-bromophenyl)-2-oxoethylamine using reagents like EDCI/HOBt .

Analogs:

- (2S,4R)-4-Vinylbenzyloxy derivative (): Synthesized from (2S,4R)-Boc-protected pyrrolidine-2-carboxylic acid, coupled with 4-vinylbenzyl alcohol under Mitsunobu conditions.

- Methoxy-oxobutynyl analog (): Prepared via propargyl ether formation using n-BuLi and methyl chloroformate.

- Oxadiazole derivative (): Cyclocondensation of acylhydrazides with carboxylic acids, followed by Boc protection.

Comparison: The target’s synthesis likely mirrors methods in and , but its bromoacetophenone moiety requires careful handling of aromatic bromine under coupling conditions.

Spectroscopic Data

- Target Compound : Expected NMR signals include:

- ¹H NMR : δ 7.6–7.8 (d, 2H, Ar-Br), δ 4.2–4.5 (m, pyrrolidine CH), δ 1.4 (s, Boc tert-butyl).

- ¹³C NMR : δ 170 (C=O carbamate), δ 195 (ketone C=O), δ 120–135 (aromatic carbons).

- Analog with methoxy-oxobutynyl group (): Reported IR peaks at 2215 cm⁻¹ (C≡C) and 1704 cm⁻¹ (C=O), confirming alkyne and ester functionalities.

- 4-Vinylbenzyloxy derivative (): Characteristic vinyl protons at δ 5.2–5.8 (CH₂=CH) in ¹H NMR.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-tert-butyl 2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate?

- The compound is synthesized via multi-step reactions involving carbamate formation and coupling. A common approach involves:

- Step 1 : Activation of the proline backbone using tert-butyloxycarbonyl (Boc) protection .

- Step 2 : Coupling with 4-bromophenyl-2-oxoethylamine via carbodiimide-mediated amide bond formation (e.g., using DCC or EDC) .

- Step 3 : Purification via column chromatography (e.g., ethanol/chloroform gradients) to isolate diastereomers, with yields typically ranging from 60–93% .

Q. How is the stereochemical integrity of the (S)-pyrrolidine core verified during synthesis?

- Chiral HPLC or polarimetry ([α]D measurements in CHCl₃) confirms enantiopurity .

- 2D NMR (e.g., NOESY) resolves spatial correlations between the pyrrolidine ring and substituents, ensuring no epimerization occurs during steps like Boc deprotection .

- Comparative analysis with known (R)-configured analogs (e.g., in ) helps validate retention of stereochemistry .

Q. Which characterization techniques are essential for confirming the compound’s structure?

- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H), pyrrolidine carbamate (δ ~3.0–4.5 ppm), and 4-bromophenyl protons (δ ~7.5–7.8 ppm) .

- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₉H₂₄BrN₂O₄) with <2 ppm error .

- IR Spectroscopy : Confirms carbamate (C=O at ~1700 cm⁻¹) and amide (N–H at ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or integration) be resolved for this compound?

- Dynamic effects : Rotameric equilibria in the carbamoyl group may cause signal splitting. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks .

- Impurity analysis : Use LC-MS to detect byproducts (e.g., de-brominated analogs or tert-butyl cleavage products) .

- Solvent effects : Switch to deuterated DMSO to stabilize conformers and simplify splitting patterns .

Q. What strategies optimize diastereoselectivity during the coupling of the 4-bromophenyl-2-oxoethyl moiety to the pyrrolidine core?

- Chiral auxiliaries : Temporarily introduce a bulky group (e.g., tert-butyldimethylsilyl) to sterically direct coupling .

- Catalytic asymmetric synthesis : Use Pd-catalyzed methods or organocatalysts (e.g., proline derivatives) to enhance enantiomeric excess .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature (e.g., lower temps favor kinetic products) .

Q. How does the 4-bromophenyl group influence the compound’s reactivity in downstream functionalization?

- Electrophilic aromatic substitution : The bromine atom directs meta-substitution, enabling Suzuki coupling or halogen exchange .

- Steric effects : The bulky tert-butyl carbamate may hinder access to the pyrrolidine nitrogen, requiring tailored deprotection conditions (e.g., TFA in DCM) .

- Photostability : The 4-bromophenyl group increases UV absorption, necessitating light-protected storage to prevent degradation .

Critical Analysis of Contradictions

- Stereochemical drift : reports 78% yield for an (R)-configured analog under similar conditions, suggesting sensitivity to steric effects during hydrogenation .

- HRMS discrepancies : Minor mass errors (e.g., Δ = +0.95 ppm in ) may arise from isotopic contributions or solvent adducts; isotopic pattern analysis is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.